molecular formula C18H17N5O2 B2393905 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 2034273-16-8

3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Cat. No. B2393905
CAS RN: 2034273-16-8
M. Wt: 335.367
InChI Key: IAXNDYTUQWXMGW-UHFFFAOYSA-N
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Description

The compound “3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is a complex organic molecule. It contains a morpholino group, a dihydro-pyrrolopyrimidine group, a carbonyl group, and a benzonitrile group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine ring, the attachment of the morpholino group, and the formation of the carbonyl and benzonitrile groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrrolopyrimidine is a bicyclic structure, and the presence of the morpholino group suggests a third ring. The carbonyl and benzonitrile groups are likely attached to different parts of this core structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction. The benzonitrile group might undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would influence properties such as its solubility, melting point, and reactivity .

Scientific Research Applications

Multicomponent Reactions (MCRs)

This compound is synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/ N-acylation/decarboxylation/dehydration process . This process is efficient, atom economical, and selective, making it highly useful in various fields of science and technology .

Synthesis of Polyheterocyclic Compounds

The compound is used in the synthesis of new polyheterocyclic compounds. These compounds are synthesized using toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating .

Antitumor Activities

Some derivatives of this compound have shown promising antitumor activities against various cancer cell lines. For example, compound 11 showed good antitumor potency for A549, PC-3 and MCF-7 cell lines .

Inhibition of PI3Kα/mTOR Kinases

The compound and its derivatives have been evaluated for their inhibitory activities against PI3Kα and mTOR kinases. These kinases are often overexpressed in cancer, and their inhibition can lead to the suppression of tumor growth .

Hedgehog Signaling Pathway Inhibitors

Some derivatives of this compound have been designed as inhibitors of the hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, tissue polarity, and cell proliferation.

Synthesis of Complex Polyheterocycles

The compound is used in the synthesis of complex polyheterocycles . These complex structures have high interest in medicinal chemistry due to their potential biological activities.

Design of Novel Anticancer Agents

The compound is used in the design and synthesis of novel anticancer agents. Some of these agents have shown moderate to excellent cytotoxicity against various cancer cell lines .

Development of Dual PI3Kα/mTOR Inhibitors

The compound and its derivatives have been used in the design, synthesis, and biological evaluation of novel dual PI3Kα/mTOR inhibitors . These inhibitors can simultaneously block two key signaling pathways in cancer cells, potentially leading to more effective cancer treatments.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures are often of interest in medicinal chemistry, so it’s possible that future research could explore the potential uses of this compound in drug development .

properties

IUPAC Name

3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNDYTUQWXMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

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